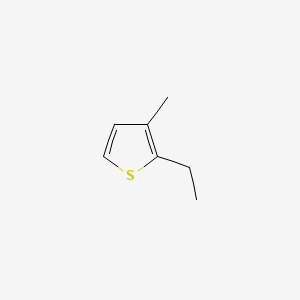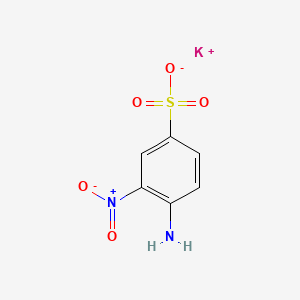
Potassium 3-nitrosulphanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-nitrosulphanilate (CAS 83763-39-7) is a yellow solid compound with the molecular formula C6H5KN2O5S. It is widely used in the synthesis of dyes and pharmaceuticals, and it is known for its effectiveness as a nitroso group transfer reagent . This compound plays a crucial role in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Kaliumsalz der 3-Nitrosulfansäure beinhaltet typischerweise die Nitrierung von Sulfansäure, gefolgt von der Neutralisation mit Kaliumhydroxid. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und die Verwendung von konzentrierter Salpetersäure als Nitrierungsmittel.
Industrielle Produktionsmethoden: Die industrielle Produktion von Kaliumsalz der 3-Nitrosulfansäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet den sorgfältigen Umgang mit Reagenzien und die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Systemen und Reaktoren hilft, die Konsistenz und Sicherheit während der Produktion zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: Kaliumsalz der 3-Nitrosulfansäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu verschiedenen Nitrosoderivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können es in entsprechende Amine umwandeln.
Substitution: Es kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Die Bedingungen umfassen typischerweise die Verwendung von Basen oder Säuren, um die Reaktion zu erleichtern.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Nitroso- und Aminoderivate, die wertvolle Zwischenprodukte bei der Synthese von Farbstoffen und Arzneimitteln sind.
Wissenschaftliche Forschungsanwendungen
Kaliumsalz der 3-Nitrosulfansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Nitrosoverbindungen.
Biologie: Es spielt eine Rolle bei biochemischen Studien, die die Übertragung von Nitrosogruppen betreffen.
Medizin: Die Verbindung wird bei der Entwicklung von Arzneimitteln verwendet, insbesondere bei der Synthese von Arzneimitteln mit Nitrosofunktionen.
5. Wirkmechanismus
Der Wirkmechanismus von Kaliumsalz der 3-Nitrosulfansäure beinhaltet die Übertragung der Nitrosogruppe auf Zielmoleküle. Diese Übertragung wird durch die Fähigkeit der Verbindung erleichtert, als Nitrosodonor zu wirken und mit nukleophilen Stellen an den Zielmolekülen zu interagieren. Die beteiligten molekularen Ziele und Pfade umfassen verschiedene Enzyme und Proteine, die an Nitrosogruppen-Transferreaktionen beteiligt sind.
Ähnliche Verbindungen:
- Kaliumsalz der 4-Nitrosulfansäure
- Natriumsalz der 3-Nitrosulfansäure
- Kaliumsalz der 3-Nitrobenzolsulfonsäure
Vergleich: Kaliumsalz der 3-Nitrosulfansäure ist einzigartig aufgrund seiner spezifischen Nitrosogruppen-Übertragungseigenschaften, die bei ähnlichen Verbindungen nicht so ausgeprägt sind. Seine Wirksamkeit als Reagenz in der organischen Synthese und seine Rolle in der pharmazeutischen Chemie heben es von anderen Nitroso- und Sulfansäurederivaten ab .
Wirkmechanismus
The mechanism of action of Potassium 3-nitrosulphanilate involves the transfer of the nitroso group to target molecules. This transfer is facilitated by the compound’s ability to act as a nitroso donor, interacting with nucleophilic sites on the target molecules. The molecular targets and pathways involved include various enzymes and proteins that participate in nitroso group transfer reactions.
Vergleich Mit ähnlichen Verbindungen
- Potassium 4-nitrosulphanilate
- Sodium 3-nitrosulphanilate
- Potassium 3-nitrobenzenesulfonate
Comparison: Potassium 3-nitrosulphanilate is unique due to its specific nitroso group transfer capabilities, which are not as pronounced in similar compounds. Its effectiveness as a reagent in organic synthesis and its role in medicinal chemistry set it apart from other nitroso and sulphanilate derivatives .
Eigenschaften
CAS-Nummer |
83763-39-7 |
|---|---|
Molekularformel |
C6H5KN2O5S |
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
potassium;4-amino-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H6N2O5S.K/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
KTGZCCQVKKTLJY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


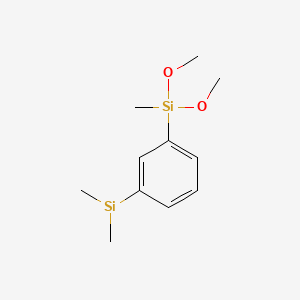

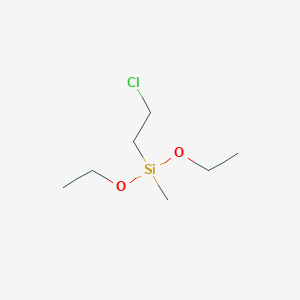




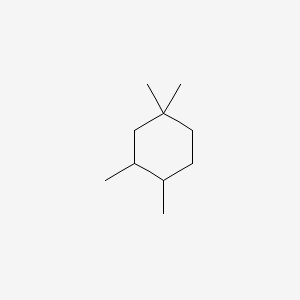
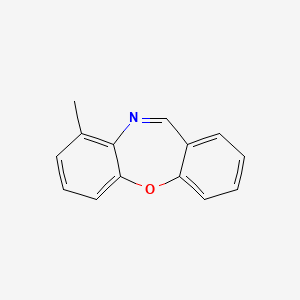



![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
